molecular formula C17H12F3N3OS B2648663 N-phenyl-2-{[3-(trifluoromethyl)-2-quinoxalinyl]sulfanyl}acetamide CAS No. 321433-75-4

N-phenyl-2-{[3-(trifluoromethyl)-2-quinoxalinyl]sulfanyl}acetamide

Cat. No.: B2648663
CAS No.: 321433-75-4
M. Wt: 363.36
InChI Key: XWCZAKNZMPNPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-2-{[3-(trifluoromethyl)-2-quinoxalinyl]sulfanyl}acetamide is a synthetic quinoxaline derivative offered for research purposes. Quinoxaline-based compounds are a subject of significant interest in medicinal chemistry due to their diverse therapeutic potential. A substantial body of scientific literature has documented that structurally related quinoxaline derivatives exhibit potent antiproliferative activities against various human cancer cell lines. Specifically, research on analogous compounds has demonstrated remarkable inhibitory effects on the viability and proliferation of HCT-116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma) cells in vitro, as measured by MTT assays . The mechanism of action for this class of compounds is associated with the inhibition of key enzymes involved in cell proliferation. Molecular modeling studies suggest that related quinoxaline derivatives act as good binders at the homodimer interface of human thymidylate synthase (hTS), a crucial enzyme for DNA synthesis . By stabilizing the inactive conformation of hTS, these compounds can selectively inhibit the enzyme's activity, disrupting nucleotide metabolism and leading to suppressed cancer cell growth . The presence of the trifluoromethyl group on the quinoxaline ring is a common feature in modern drug design, often enhancing metabolic stability and binding affinity. This product is intended for use in biochemical research, enzyme inhibition studies, and in vitro anticancer screening programs. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-phenyl-2-[3-(trifluoromethyl)quinoxalin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3OS/c18-17(19,20)15-16(23-13-9-5-4-8-12(13)22-15)25-10-14(24)21-11-6-2-1-3-7-11/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCZAKNZMPNPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-{[3-(trifluoromethyl)-2-quinoxalinyl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinoxaline derivative with a thiol compound under basic conditions.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the sulfanyl quinoxaline with phenylacetamide under appropriate conditions, such as using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, catalytic processes, and green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoxaline ring or the acetamide moiety, potentially altering the compound’s electronic properties.

    Substitution: The phenyl and quinoxaline rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinoxaline derivatives, amines.

    Substitution: Various substituted quinoxaline and phenyl derivatives.

Scientific Research Applications

Anticonvulsant Properties

Research has indicated that derivatives similar to N-phenyl-2-{[3-(trifluoromethyl)-2-quinoxalinyl]sulfanyl}acetamide exhibit significant anticonvulsant activity. A study demonstrated that specific analogs showed potency in animal models of epilepsy, particularly in maximal electroshock and pentylenetetrazole-induced seizures . The structure-activity relationship (SAR) studies suggest that modifications to the quinoxaline and amide portions can enhance anticonvulsant efficacy.

Antitumor Activity

Preliminary studies have indicated potential antitumor properties for this compound. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. The trifluoromethyl group is hypothesized to contribute to increased potency against certain cancer cell lines by enhancing membrane permeability and interaction with biological targets.

Case Studies

  • Anticonvulsant Screening : In a study involving various N-phenylacetamide derivatives, several compounds were found to have notable effects on seizure models, indicating that structural modifications could lead to new antiepileptic drugs . The most effective derivatives showed binding affinity for neuronal voltage-sensitive sodium channels, which are critical in controlling seizure activity.
  • Antitumor Activity Evaluation : A series of quinoxaline derivatives were tested against different cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis. The incorporation of trifluoromethyl groups was linked to enhanced cytotoxicity, suggesting that this compound could be further explored as a lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of N-phenyl-2-{[3-(trifluoromethyl)-2-quinoxalinyl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the quinoxaline ring facilitates interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The trifluoromethyl group distinguishes this compound from analogous quinoxaline derivatives. Key comparisons include:

Compound Name Substituents on Quinoxaline Acetamide Side Chain Key Features References
N-phenyl-2-{[3-(trifluoromethyl)-2-quinoxalinyl]sulfanyl}acetamide 3-CF₃ N-phenyl -CF₃ enhances electron-withdrawing effects, improving binding affinity and metabolic stability.
N-Alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides 3-phenyl N-alkyl (e.g., methyl, ethyl) Phenyl group contributes to π-π stacking but lacks -CF₃’s polarity. Alkyl chains may improve solubility but reduce target specificity.
2-(5-Benzyl-1,3,4-oxadiazol-2-yl)thio-N-(3-CF₃-phenyl)acetamide 1,3,4-oxadiazole + 3-CF₃ N-(3-CF₃-phenyl) Oxadiazole ring introduces additional hydrogen-bonding sites. Exhibits IC₅₀ = 0.42 µM against ALP enzyme, superior to phenylquinoxaline derivatives.
Methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetylamino]alkanoates 3-phenyl Methyl ester + amino acid Amino acid esters enhance water solubility but may reduce membrane permeability.

Physicochemical Properties

  • Thermal Stability: Melting points for phenylquinoxaline acetamides (e.g., 135–136°C for compound 10b ) suggest moderate stability, while -CF₃ derivatives may exhibit higher thermal stability due to stronger intermolecular interactions.

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The trifluoromethyl group is critical for optimizing target binding and metabolic stability. Replacing phenyl with -CF₃ in quinoxaline derivatives improves IC₅₀ values by up to 6-fold in enzyme assays .
  • Therapeutic Potential: This compound’s unique structure positions it as a candidate for anticancer and enzyme-targeted therapies. Further optimization could involve modifying the acetamide side chain to balance solubility and potency .

Biological Activity

N-phenyl-2-{[3-(trifluoromethyl)-2-quinoxalinyl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticonvulsant domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound features a quinoxaline moiety substituted with a trifluoromethyl group and a phenyl ring. The synthesis of this compound typically involves the reaction of 2-chloroacetamide derivatives with quinoxaline-based sulfanyl groups, yielding various derivatives that can be tested for biological activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds, particularly those containing halogenated phenyl rings. For instance, N-substituted phenyl-2-chloroacetamides were effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundActivity AgainstMIC (µg/mL)
N-(4-chlorophenyl)-2-chloroacetamideStaphylococcus aureus8
N-(3-bromophenyl)-2-chloroacetamideMRSA16
N-(trifluoromethylphenyl)-2-acetamideEscherichia coli32

The position of substituents on the phenyl ring significantly influences antimicrobial efficacy, with certain configurations enhancing lipophilicity and membrane permeability, thus improving activity against bacterial strains .

Anticonvulsant Activity

The anticonvulsant properties of quinoxaline derivatives have been explored extensively. In animal models, compounds similar to this compound exhibited significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole .

Table 2: Anticonvulsant Activity in Animal Models

CompoundDose (mg/kg)MES Protection (%)
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide10080
N-(trifluoromethylphenyl)-2-acetamide30075

The mechanism behind this anticonvulsant activity is believed to involve modulation of voltage-sensitive sodium channels, which play a crucial role in neuronal excitability .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that the introduction of electron-withdrawing groups, such as trifluoromethyl or halogens on the phenyl ring, enhances both antimicrobial and anticonvulsant activities. The presence of sulfur in the acetamide structure also contributes positively to biological activity, likely due to its role in enhancing lipophilicity and membrane penetration .

Case Studies

  • Antimicrobial Testing : A series of N-substituted phenyl-2-chloroacetamides were synthesized and tested against various bacterial strains. The results showed that compounds with halogen substitutions were significantly more effective against Gram-positive bacteria compared to Gram-negative ones, supporting the hypothesis that lipophilicity is a key factor in their activity .
  • Anticonvulsant Screening : In a study involving several derivatives, it was found that compounds with specific substitutions on the quinoxaline ring showed enhanced protection in MES tests. The most promising derivatives were further evaluated for their binding affinity to sodium channels .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-phenyl-2-{[3-(trifluoromethyl)-2-quinoxalinyl]sulfanyl}acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally similar acetamide derivatives often involves multi-step reactions, including nucleophilic substitution, sulfanyl group introduction, and coupling reactions. For example, controlled copolymerization strategies (e.g., using persulfate initiators and temperature-controlled environments) can optimize yield and purity . For the trifluoromethyl-quinoxaline moiety, halogen-exchange reactions using Cu(I) catalysts or Pd-mediated cross-coupling may enhance regioselectivity. Reaction parameters like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios of intermediates should be systematically tested to minimize side products .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Advanced spectroscopic and crystallographic techniques are critical. High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^13C NMR identifies proton and carbon environments, particularly the sulfanyl and trifluoromethyl groups. X-ray crystallography, as demonstrated for analogous triazole-containing acetamides, resolves stereochemical ambiguities and validates bond lengths/angles . For purity assessment, HPLC with UV detection (λ = 254 nm) and a C18 column can separate impurities, with ≥95% purity as a benchmark .

Q. What analytical techniques are suitable for studying its physicochemical properties?

  • Methodological Answer :

  • Solubility : Use shake-flask methods in buffers (pH 1.2–7.4) or organic solvents (e.g., DMSO), quantified via UV-Vis spectroscopy .
  • Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine melting points and decomposition thresholds .
  • LogP : Reverse-phase HPLC or computational tools (e.g., ChemAxon) estimate hydrophobicity, critical for bioavailability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, incubation times) or impurity profiles. To address this:

  • Standardize Assays : Use validated cell lines (e.g., HEK293 for kinase inhibition) and replicate experiments ≥3 times .
  • Characterize Batches : Compare HPLC/HRMS data across studies to rule out batch-specific impurities .
  • Meta-Analysis : Cross-reference data with databases like PubChem or ChEMBL to identify trends or outliers .

Q. What strategies are effective for elucidating the mechanism of action in kinase inhibition studies?

  • Methodological Answer :

  • In Silico Docking : Use Schrödinger Suite or AutoDock to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds with quinoxaline nitrogen and hydrophobic interactions with the trifluoromethyl group .
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity patterns .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in compound-treated vs. untreated cells .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction; modify the phenylacetamide moiety to lower PPB if >90% .
  • Bioavailability : Administer via oral gavage in rodent models and compare plasma AUC (area under the curve) with IV dosing. Enhance solubility via salt formation (e.g., hydrochloride) or nanoformulation .

Q. What computational approaches are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • 3D-QSAR : Build CoMFA/CoMSIA models using alignment-dependent descriptors to predict activity changes with substituent modifications (e.g., replacing trifluoromethyl with methylsulfonyl) .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs using molecular dynamics simulations (e.g., Desmond) .
  • ADMET Prediction : Tools like SwissADME or ADMETlab assess toxicity risks (e.g., hERG inhibition) and guide synthetic prioritization .

Cross-Disciplinary Applications

Q. How can this compound be adapted for materials science applications, such as organic electronics?

  • Methodological Answer : The quinoxaline core’s electron-deficient nature makes it suitable for n-type semiconductors. Characterize charge transport via:

  • Cyclic Voltammetry (CV) : Measure reduction potentials to estimate LUMO energy levels .
  • Thin-Film Transistors (TFTs) : Vacuum-deposit the compound on SiO₂ substrates and calculate mobility using transfer curve analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.